Roxadimate

Beschreibung

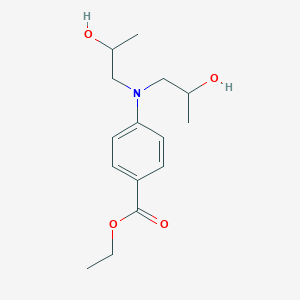

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZHHQOZZQEZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70866716 | |

| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58882-17-0 | |

| Record name | Ethyl dihydroxypropyl PABA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58882-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxadimate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058882170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70866716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-[bis(2-hydroxypropyl)amino]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROXADIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54M9O25201 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuroprotective Effects of Roxadustat

For Researchers, Scientists, and Drug Development Professionals

Introduction: Roxadustat (also known as FG-4592) is a first-in-class, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1][2] While clinically approved for the treatment of anemia associated with chronic kidney disease (CKD), a growing body of preclinical evidence highlights its significant neuroprotective potential.[2][3] Roxadustat mimics the body's natural response to hypoxia, activating a cascade of downstream genes that collectively enhance cellular survival and resilience in the face of stressors like ischemia, oxidative stress, and inflammation.[3][4] This guide provides a detailed examination of the molecular mechanisms, signaling pathways, and experimental evidence supporting the neuroprotective effects of Roxadustat.

Core Mechanism of Action: HIF-1α Stabilization

The primary mechanism of Roxadustat is the inhibition of PHD enzymes.[5] Under normal oxygen (normoxic) conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), tagging it for ubiquitination by the von Hippel-Lindau (VHL) tumor suppressor protein and subsequent degradation by the proteasome.[1][4] In hypoxic conditions, the lack of oxygen inactivates PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with its stable counterpart, HIF-β.[2][4] This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[5]

Roxadustat pharmacologically induces a "pseudo-hypoxic" state by inhibiting PHDs, leading to the stabilization and activation of HIF-1α even under normoxic conditions.[4][5] This activation upregulates a broad array of genes involved in erythropoiesis, iron metabolism, angiogenesis, and, critically for neuroprotection, cell survival and stress resistance.[5]

Caption: Core mechanism of Roxadustat action on the HIF-1α pathway.

Key Neuroprotective Signaling Pathways

Roxadustat's neuroprotective effects are multifaceted, stemming from the activation of several downstream pathways.

Attenuation of Oxidative Stress

Roxadustat has demonstrated significant efficacy in protecting neurons from oxidative stress-induced damage. A key mediator of this effect is Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant properties.[1] Studies have shown that Roxadustat treatment leads to a concentration-dependent increase in HO-1 expression downstream of HIF-1α.[1] This upregulation helps neutralize reactive oxygen species (ROS), thereby mitigating neuronal damage and cell death in models of neurotoxicity, such as those induced by alpha-synuclein.[1] Furthermore, in animal models of acute high-altitude hypoxia, Roxadustat administration significantly ameliorated oxidative stress injury in the brain.[6]

Anti-Inflammatory Effects

Neuroinflammation is a critical component of many neurodegenerative diseases. Roxadustat exerts anti-inflammatory effects by modulating cytokine production. In a lipopolysaccharide (LPS)-induced model of neuroinflammation, Roxadustat treatment significantly decreased the hippocampal levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) .[7][8] This effect is linked to the PI3K signaling pathway and a reduction in the expression of the NLRP3 inflammasome .[7][8]

Modulation of Neurotrophic Factors and Synaptic Plasticity

Roxadustat can also promote neuronal health and cognitive function by influencing neurotrophic signaling. In models of chronic stress, Roxadustat was found to reverse memory impairment by restoring signaling of the cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) pathway in the hippocampus.[9] This suggests a role for Roxadustat in supporting synaptic plasticity and neurogenesis.[9]

References

- 1. The neuroprotective effects of FG-4592, a hypoxia-inducible factor-prolyl hydroxylase inhibitor, against oxidative stress induced by alpha-synuclein in N2a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Roxadustat? [synapse.patsnap.com]

- 6. A Pharmacodynamic Evaluation of the Protective Effects of Roxadustat Against Hypoxic Injury at High Altitude - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roxadustat (FG-4592) abated lipopolysaccharides-induced depressive-like symptoms via PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Roxadustat (FG-4592) abated lipopolysaccharides-induced depressive-like symptoms via PI3K signaling [frontiersin.org]

- 9. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]

Roxadimate (CAS 58882-17-0): An Overview of a Compound with Limited Publicly Available Research

For the attention of researchers, scientists, and drug development professionals.

This document provides a summary of the currently available technical information for Roxadimate, CAS 58882-17-0. It is important to note that publicly accessible, in-depth research on this compound, including detailed experimental protocols, extensive quantitative data, and elucidated signaling pathways, is scarce. The information presented herein is compiled from chemical databases and supplier information. A significant point of clarification is the distinction from "Roxatidine," a histamine H2-receptor antagonist with a different chemical identity and therapeutic use, which is often conflated in search results. This guide focuses exclusively on this compound.

Core Chemical Information

This compound is identified by the CAS number 58882-17-0. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | ethyl 4-(bis(2-hydroxypropyl)amino)benzoate | [1] |

| Synonyms | Ethyl dihydroxypropyl PABA, 4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester | [2][3] |

| Molecular Formula | C15H23NO4 | [1][2][4][5] |

| Molecular Weight | 281.35 g/mol | [1][2][4][5] |

| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O | [1][4] |

| InChI Key | CBZHHQOZZQEZNJ-UHFFFAOYSA-N | [1][4] |

Investigational Properties and Potential Applications

This compound is described in some chemical and vendor resources as an investigational drug with potential neuroprotective and radioprotective properties.[1] The proposed mechanism of action is attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage induced by radiation or neurotoxic insults.[1] Potential applications are suggested in the context of being a protective agent during cancer radiotherapy and in the treatment of neurodegenerative conditions.[1] However, it is crucial to underscore that these descriptions are not substantiated by published clinical trials or detailed preclinical studies in the public domain.

Data Presentation

A thorough search of scientific literature databases did not yield quantitative data from preclinical or clinical studies on this compound (CAS 58882-17-0). Therefore, tables summarizing data such as IC50 values, pharmacokinetic parameters, or clinical efficacy endpoints cannot be provided at this time.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are not available in the public scientific literature. While its function is suggested to be related to free radical scavenging, specific assays and protocols used to determine this for this compound have not been published.

Signaling Pathways and Experimental Workflows

The signaling pathways through which this compound may exert its neuroprotective or radioprotective effects have not been elucidated in publicly available research. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not feasible.

As an illustrative example of what such a diagram would look like if the data were available, a hypothetical workflow for evaluating a potential neuroprotective compound is provided below.

Caption: Hypothetical workflow for neuroprotective compound evaluation.

Conclusion

While this compound (CAS 58882-17-0) is identified as a distinct chemical entity with potential therapeutic properties, there is a notable lack of comprehensive, publicly available scientific research to support these claims. The scientific community would benefit from published studies detailing its synthesis, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and safety and efficacy in relevant models. Without such data, a thorough technical guide or whitepaper on its core research aspects cannot be fully realized. Researchers interested in this compound may need to undertake foundational studies to establish its biological activity and therapeutic potential.

References

Roxadimate: A Pharmacological Overview of an Investigational Agent

Disclaimer: The following is a high-level overview of the available information on Roxadimate. Due to the limited publicly accessible data on this investigational compound, this document does not constitute an in-depth technical guide. Quantitative pharmacological data, detailed experimental protocols, and specific signaling pathways for this compound are not available in the public domain.

Introduction

This compound, identified chemically as ethyl 4-(bis(2-hydroxypropyl)amino)benzoate, is an investigational compound noted for its potential neuroprotective and radioprotective properties.[1] Its proposed mechanism of action centers on the scavenging of free radicals, which are highly reactive molecules that can cause significant damage to cells, contributing to a variety of pathological conditions. This overview provides a summary of the available chemical information and the theoretical framework for its pharmacological effects.

Chemical and Physical Properties

The basic chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | ethyl 4-(bis(2-hydroxypropyl)amino)benzoate | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 58882-17-0 | [1] |

| Molecular Formula | C15H23NO4 | [1][2][3] |

| Molecular Weight | 281.35 g/mol | [1][2][3] |

Pharmacological Profile

Mechanism of Action: Free Radical Scavenging

The primary pharmacological activity attributed to this compound is its ability to act as a free radical scavenger. Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are generated during normal metabolic processes and in response to external stimuli like ionizing radiation.[4] An excess of these radicals leads to oxidative stress, a condition characterized by damage to lipids, proteins, and DNA, ultimately leading to cellular dysfunction and death.[4] Antioxidants and free radical scavengers can neutralize these harmful molecules, thereby mitigating cellular damage.[4]

The proposed mechanism by which this compound may exert its protective effects is illustrated in the following conceptual diagram.

References

Roxadustat for Oxidative Stress Reduction: A Technical Guide

Introduction

Roxadustat (FG-4592) is a first-in-class, orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] While clinically approved for the treatment of anemia associated with chronic kidney disease (CKD) in numerous countries[1][2], a growing body of preclinical and preliminary clinical evidence highlights its potential therapeutic role in mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases, including cardiovascular disorders, neurodegenerative diseases, and diabetic complications.[3][4] This technical guide provides an in-depth review of the mechanisms, experimental evidence, and methodologies related to Roxadustat's effects on oxidative stress, intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: HIF-1α Stabilization

Under normal oxygen conditions (normoxia), the α-subunit of HIF is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor, followed by ubiquitination and proteasomal degradation.[1] Roxadustat functions by inhibiting PHD enzymes, thereby preventing HIF-α degradation.[1][5] This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on target genes.[5] This transcriptional activation is central to Roxadustat's effect on reducing oxidative stress.

The activation of HIF-1α by Roxadustat initiates the transcription of several genes that play a crucial role in the antioxidant response. Key among these are:

-

Superoxide Dismutase (SOD) : Specifically SOD1 and SOD2, which are critical antioxidant enzymes that catalyze the dismutation of superoxide radicals.[3][4][6]

-

Heme Oxygenase-1 (HO-1) : An enzyme with potent antioxidant and anti-inflammatory properties.[7][8][9]

-

B-cell lymphoma 2 (Bcl-2) : An anti-apoptotic protein that also plays a role in mitigating oxidative stress.[4][5]

-

Thioredoxin (TXN) : A class of small redox proteins that are crucial for antioxidant defense.[5][10]

By upregulating these and other target genes, Roxadustat enhances the cellular machinery to combat oxidative damage.

Beyond the primary HIF-1α pathway, evidence suggests Roxadustat may also influence other cytoprotective signaling cascades. Notably, studies have indicated an interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Pretreatment with Roxadustat has been shown to activate Nrf2, a key regulator of antioxidant responses, through an Akt/GSK-3β-mediated mechanism.[11][12][13] This activation leads to the expression of downstream antioxidant enzymes like heme-oxygenase 1 (HO-1) and glutathione peroxidase 4 (GPX4), further contributing to the reduction of oxidative stress and inhibiting ferroptosis, a form of iron-dependent cell death.[11][14]

Quantitative Data from Experimental Studies

The effects of Roxadustat on various biomarkers of oxidative stress have been quantified in several preclinical and clinical studies. The following tables summarize these findings.

Table 1: Preclinical In Vivo and In Vitro Studies

| Model System | Key Biomarker | Treatment Group | Control Group | % Change / Result | Citation |

|---|---|---|---|---|---|

| Alcoholic Liver Disease (Mouse Model) | Hepatic ROS Levels | Roxadustat | Alcohol-induced | Significantly reduced | [6][15] |

| Hepatic SOD1 Expression | Roxadustat | Alcohol-induced | Enhanced | [6][15] | |

| Hepatic CYP2E1 Expression | Roxadustat | Alcohol-induced | Largely reduced | [6][15] | |

| Doxorubicin-induced Cardiotoxicity | Cardiomyocyte ROS Production | Roxadustat | Doxorubicin-induced | Reduced | [4][5] |

| SOD2 Expression | Roxadustat | Doxorubicin-induced | Upregulated | [4][5] | |

| Bcl-2 Expression | Roxadustat | Doxorubicin-induced | Upregulated | [4][5] | |

| Folic Acid-induced Kidney Injury (Mouse) | Malondialdehyde (MDA) | Roxadustat Pretreatment | Folic Acid-induced | Decreased | [11] |

| 4-hydroxynonenal (4-HNE) | Roxadustat Pretreatment | Folic Acid-induced | Decreased | [11] | |

| Glutathione (GSH) Levels | Roxadustat Pretreatment | Folic Acid-induced | Elevated | [11] | |

| Random Skin Flap (Rat Model) | Superoxide Dismutase (SOD) Activity | Roxadustat (25 mg/kg) | Control | Increased | [16] |

| | Malondialdehyde (MDA) Level | Roxadustat (25 mg/kg) | Control | Decreased |[16] |

Table 2: Clinical Studies in CKD Patients

| Study Population | Biomarker | Baseline (T0) | After 3 Months (T1) | Key Finding | Citation |

|---|---|---|---|---|---|

| 5 CKD G4-5 Patients (Pilot Study) | p22phox Expression (subunit of NADPH oxidase) | 0.498 d.u. (IQR 0.0914) | 0.344 d.u. (IQR 0.1497) | Reduction observed (P=0.1875) | [9] |

| | p-MYPT-1/MYPT-1 Ratio (marker of ROCK pathway) | 0.281 d.u. (IQR 0.4794) | 0.119 d.u. (IQR 0.07276) | Reduction observed (P=0.1250) |[9] |

Note: The results from the pilot clinical study did not reach statistical significance, likely due to the very small sample size, but indicate a trend toward reduced oxidative stress.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess Roxadustat's impact on oxidative stress.

Protocol 1: Western Blot Analysis for Protein Expression (p22phox, SOD, etc.)

This protocol is adapted from methodologies described in studies assessing oxidative stress markers.[7][9]

-

Sample Preparation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 30 µg) from each sample are mixed with Laemmli sample buffer, heated at 95°C for 5 minutes, and then separated on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-p22phox, anti-SOD1, anti-Nrf2) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Densitometric analysis is performed using image analysis software (e.g., ImageJ) to quantify band intensity, which is then normalized to the loading control.

Protocol 2: Measurement of ROS, SOD, and MDA in Tissue

This protocol is based on methods used in preclinical animal studies.[6][16]

-

Tissue Homogenization: Liver or kidney tissue samples are harvested, weighed, and homogenized in cold phosphate-buffered saline (PBS) or a specific lysis buffer on ice. The homogenate is then centrifuged to obtain the supernatant.

-

ROS Detection (DHE Staining): For histological analysis, frozen tissue sections are incubated with Dihydroethidium (DHE), a fluorescent probe for superoxide. The sections are then washed and imaged using a fluorescence microscope. The intensity of red fluorescence is indicative of ROS levels.

-

SOD Activity Assay: SOD activity in the tissue supernatant is measured using a commercial kit, often based on the inhibition of the reduction of WST-1 (a water-soluble tetrazolium salt) by superoxide anions generated by a xanthine/xanthine oxidase system. The absorbance is read at a specific wavelength (e.g., 450 nm), and SOD activity is calculated based on the degree of inhibition.

-

MDA Level Assay (TBARS Assay): Malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. The tissue supernatant is mixed with a TBA solution and heated. The resulting pink-colored product is measured spectrophotometrically (e.g., at 532 nm). The MDA concentration is calculated using a standard curve.

Conclusion and Future Directions

The available evidence strongly suggests that Roxadustat possesses significant antioxidant properties, primarily mediated through the stabilization of HIF-1α and the subsequent upregulation of a suite of antioxidant and cytoprotective genes.[5][10] Preclinical studies across various models of organ injury consistently demonstrate a reduction in ROS, decreased lipid peroxidation, and enhanced activity of endogenous antioxidant enzymes like SOD.[6][16] While clinical data are still emerging, initial pilot studies in CKD patients show a promising trend towards the reduction of systemic oxidative stress markers.[9]

For drug development professionals and researchers, Roxadustat represents a compelling candidate for repositioning in diseases where oxidative stress is a central etiological factor. Future research should focus on larger, well-controlled clinical trials to definitively establish the efficacy of Roxadustat in reducing oxidative stress in human populations and to explore its therapeutic potential beyond the treatment of anemia. A clinical trial is currently underway to investigate the effects of Roxadustat on renal oxygenation and urinary ROS levels in patients with diabetic nephropathy, which should provide valuable further insights.[17] The continued exploration of its effects on pathways like Nrf2 will further elucidate its comprehensive mechanism of action and broaden its potential therapeutic applications.

References

- 1. Frontiers | Roxadustat: Not just for anemia [frontiersin.org]

- 2. Roxadustat: Do we know all the answers? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]

- 4. Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Roxadustat, a Hypoxia-Inducible Factor 1α Activator, Attenuates Both Long- and Short-Term Alcohol-Induced Alcoholic Liver Disease [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pretreatment with Roxadustat (FG-4592) Attenuates Folic Acid-Induced Kidney Injury through Antiferroptosis via Akt/GSK-3 β/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Pretreatment with Roxadustat (FG-4592) Attenuates Folic Acid-Induced Kidney Injury through Antiferroptosis via Akt/GSK-3β/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Roxadustat, a Hypoxia-Inducible Factor 1α Activator, Attenuates Both Long- and Short-Term Alcohol-Induced Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for Roxadustat in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxadustat (also known as FG-4592) is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] By inhibiting PHDs, Roxadustat stabilizes HIF-α subunits, primarily HIF-1α and HIF-2α, preventing their degradation under normoxic conditions.[2][3] This leads to the accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes.[4][5] This mode of action mimics a hypoxic response and activates the transcription of a wide range of genes involved in erythropoiesis, iron metabolism, angiogenesis, and cell cycle regulation.[3][6] These application notes provide detailed experimental protocols for utilizing Roxadustat in cell culture to investigate its biological effects.

Mechanism of Action: The HIF-1α Pathway

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by PHD enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation.[2] Roxadustat, by inhibiting PHDs, prevents this hydroxylation, causing HIF-1α to stabilize and accumulate.[3] The stabilized HIF-1α then activates downstream gene expression.

Quantitative Data Summary

The following tables summarize quantitative data from various cell culture experiments using Roxadustat.

Table 1: Effective Concentrations of Roxadustat in Different Cell Lines

| Cell Line | Application | Effective Concentration | Treatment Duration | Reference |

| Mesangial Cells (MCs) | Inhibition of proliferation, S-phase arrest | 100 µM | 72 hours | [4][5] |

| Human Proximal Tubule Epithelial Cells (HK-2) | Protection against TNF-α induced injury | 20 µM | 24 hours (pretreatment) | [7] |

| Human Proximal Tubule Epithelial Cells (HK-2) | Inhibition of fibrosis markers | 50 µM | 24 hours | [8] |

| Rat Renal Tubular Epithelial Cells (NRK-52E) | Rescue from hypoxia-induced growth inhibition | 3 µM | 72 hours | [9] |

Table 2: Observed Effects of Roxadustat on Gene and Protein Expression

| Cell Line | Target | Effect | Assay | Reference |

| Mesangial Cells (MCs) | HIF-1α | Increased protein expression | Western Blot | [4][5] |

| Mesangial Cells (MCs) | p53 | Increased protein expression | Western Blot | [4][5] |

| Mesangial Cells (MCs) | p21 | Increased protein expression | Western Blot | [4][5] |

| Mesangial Cells (MCs) | Cyclin A1, A2, E1 | Decreased protein expression | Western Blot | [4][5] |

| Human Proximal Tubule Epithelial Cells (HK-2) | HIF-1α | Increased protein expression | Western Blot | [8] |

| Human Proximal Tubule Epithelial Cells (HK-2) | α-SMA, Collagen 1 | Decreased protein expression | Western Blot | [8] |

| Rat Renal Tubular Epithelial Cells (NRK-52E) | HIF-1α | Increased protein expression (acutely at 24h) | Western Blot, Immunofluorescence | [9] |

Experimental Protocols

Cell Culture and Roxadustat Treatment

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

Materials:

-

Appropriate cell culture medium (e.g., DMEM, DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Roxadustat (FG-4592)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cell culture flasks or plates

Protocol:

-

Cell Seeding: Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Seed cells in culture plates at a density suitable for the intended assay.

-

Roxadustat Stock Solution: Prepare a high-concentration stock solution of Roxadustat in DMSO (e.g., 10-100 mM). Store at -20°C or -80°C.

-

Cell Synchronization (Optional): For cell cycle studies, synchronize cells by serum starvation (e.g., 0.5-1% FBS) for 24 hours prior to treatment.[4]

-

Treatment: Dilute the Roxadustat stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM, 100 µM).[4][7][8] Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

-

Incubation: Incubate the cells with Roxadustat for the desired duration (e.g., 24, 48, or 72 hours).[4][9]

Cell Viability Assay (CCK-8)

This protocol assesses the effect of Roxadustat on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of Roxadustat and a vehicle control as described in Protocol 1.

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7][9]

-

Measure the absorbance at 450 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels following Roxadustat treatment.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-HIF-1α, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.[4]

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[8]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in gene expression levels.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers

-

Real-time PCR system

Protocol:

-

Extract total RNA from treated and control cells using an appropriate RNA extraction method.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[8]

-

Perform qPCR using the cDNA, SYBR Green master mix, and gene-specific primers for your target genes and a reference gene (e.g., GAPDH, ACTB).

-

Run the qPCR reaction on a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Signaling Pathway Activated by Roxadustat

In mesangial cells, Roxadustat has been shown to inhibit proliferation by activating the HIF-1α/p53/p21 pathway, leading to S-phase cell cycle arrest.[4][5] This pathway highlights a potential therapeutic application of Roxadustat in diseases characterized by excessive cell proliferation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Roxadustat? [synapse.patsnap.com]

- 4. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]

- 5. Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Roxadustat (FG-4592) Facilitates Recovery From Renal Damage by Ameliorating Mitochondrial Dysfunction Induced by Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Roxadustat (FG-4592) ameliorates tubulointerstitial fibrosis by promoting intact FGF23 cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

Application Notes and Protocols for Utilizing Roxadustat in Neuroprotection Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Roxadustat (FG-4592), a potent inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, in both in vitro and in vivo neuroprotection assays. This document outlines the underlying mechanisms of Roxadustat-mediated neuroprotection, detailed experimental protocols, and expected outcomes with supportive quantitative data.

Introduction to Roxadustat and its Neuroprotective Mechanism

Roxadustat is an orally active inhibitor of HIF prolyl-hydroxylase, an enzyme that targets the alpha subunit of HIF (HIF-α) for degradation under normoxic conditions. By inhibiting this enzyme, Roxadustat leads to the stabilization and accumulation of HIF-1α, a key transcription factor that orchestrates cellular responses to low oxygen. In the context of the central nervous system, the stabilization of HIF-1α by Roxadustat triggers a cascade of downstream signaling pathways that collectively contribute to neuroprotection.[1][2]

The primary neuroprotective effects of Roxadustat are attributed to the upregulation of HIF-1α target genes. These include:

-

Erythropoietin (EPO): Known for its hematopoietic effects, EPO also exerts direct neuroprotective actions by reducing apoptosis and inflammation.

-

Vascular Endothelial Growth Factor (VEGF): Promotes angiogenesis and neurogenesis, enhancing blood flow and neuronal repair in damaged brain tissue.

-

Anti-apoptotic proteins: Such as Bcl-2, which inhibits programmed cell death.[2]

-

Antioxidant enzymes: Including heme oxygenase-1 (HO-1) and superoxide dismutase 2 (SOD2), which mitigate oxidative stress, a common pathway in neuronal injury.[2]

Roxadustat has shown therapeutic potential in various models of neurological disorders by counteracting excitotoxicity, oxidative stress, and apoptosis.[1]

Signaling Pathway of Roxadustat-Mediated Neuroprotection

References

Roxadustat Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxadustat (FG-4592) is a first-in-class, orally active inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which is being developed for the treatment of anemia associated with chronic kidney disease (CKD). By reversibly inhibiting HIF prolyl hydroxylase, roxadustat stabilizes HIF, a transcription factor that regulates genes involved in erythropoiesis. This application note provides a summary of roxadustat dosages used in in vivo animal studies, detailed experimental protocols, and a visualization of the HIF-1α signaling pathway.

Introduction

Roxadustat mimics the body's natural response to hypoxia, leading to a coordinated erythropoietic response.[1] Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation.[2][3] Roxadustat inhibits PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[3][4] This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including erythropoietin (EPO), leading to increased red blood cell production.[2][5] Preclinical animal studies are crucial for determining the efficacy, safety, and pharmacokinetic profile of roxadustat. This document serves as a guide for researchers designing in vivo studies with this compound.

Data Presentation: Roxadustat Dosage in Animal Models

The following tables summarize the dosages of roxadustat used in various in vivo animal studies. It is important to note that the optimal dose can vary depending on the animal model, disease state, and desired therapeutic effect.

| Animal Model | Disease/Condition | Roxadustat Dosage | Dosing Regimen | Key Findings | Reference |

| Rat | Unilateral Ureteral Obstruction (Renal Fibrosis) | 50 mg/kg/day | Oral gavage | Increased expression of pro-fibrotic genes at day 3, no effect at day 7. | [6] |

| Rat | Cisplatin-Induced Acute Kidney Injury | 10 mg/kg/day | Not specified | Significantly reduced markers of renal injury and inflammation. | [7] |

| Rat | Depression Model | Not specified | Not specified | Reversed depression-like behaviors and reduced memory impairment. | [6] |

| Mouse | Diabetic Kidney Disease | 30 mg/kg/day | Intragastric administration for 14 days | Reconstructed intestinal microbial profiles. | [8] |

| Mouse | Myelodysplastic Syndrome (MDS) Model | 1.5, 2.0, and 2.5 mg/kg | Thrice weekly | Dose-dependent increase in transfusion independence. | [9] |

| Rat | Healthy | Dose-dependent | Intermittent administration | Increased circulating EPO, reticulocytes, hemoglobin, and hematocrit. | [1] |

| Cynomolgus Monkey | Healthy | Dose-dependent | Intermittent administration | Increased circulating EPO, reticulocytes, hemoglobin, and hematocrit. | [1] |

Experimental Protocols

General Protocol for Oral Administration of Roxadustat in Rodents

This protocol provides a general guideline for the oral administration of roxadustat to rats or mice.

Materials:

-

Roxadustat

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium, distilled water)

-

Oral gavage needles (size appropriate for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of roxadustat based on the desired dose (mg/kg) and the body weight of the animals.

-

Suspend or dissolve the calculated amount of roxadustat in the appropriate volume of vehicle to achieve the final desired concentration. Ensure the solution is homogenous.

-

-

Animal Handling and Dosing:

-

Weigh each animal accurately before dosing to ensure precise dose administration.

-

Gently restrain the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion for the gavage needle.

-

Draw the calculated volume of the roxadustat solution into a syringe fitted with an appropriately sized oral gavage needle.

-

Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

-

Monitor the animal for any signs of distress during and after the procedure.

-

-

Post-Dosing Monitoring:

-

Observe the animals regularly for any adverse effects.

-

Conduct necessary sample collection (e.g., blood, tissue) at predetermined time points for pharmacokinetic and pharmacodynamic analyses.

-

Protocol for a Cisplatin-Induced Acute Kidney Injury Model in Rats

This protocol outlines a study to evaluate the protective effects of roxadustat in a rat model of cisplatin-induced acute kidney injury.

Study Design:

-

Animals: Female Wistar rats.

-

Groups:

-

Control group

-

Cisplatin + Vehicle group

-

Cisplatin + Roxadustat (10 mg/kg) group

-

-

Induction of AKI: A single intraperitoneal injection of cisplatin (e.g., 7 mg/kg).

-

Treatment: Roxadustat or vehicle administered daily for a specified period (e.g., 7 days) starting before or after cisplatin administration.

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Group Allocation: Randomly assign animals to the different treatment groups.

-

Treatment Administration: Administer roxadustat (10 mg/kg) or vehicle orally according to the study design.

-

AKI Induction: On the designated day, administer a single intraperitoneal injection of cisplatin to the respective groups.

-

Monitoring and Sample Collection:

-

Monitor animal body weight and general health daily.

-

Collect blood samples at baseline and at the end of the study to measure markers of renal function (e.g., blood urea nitrogen (BUN), serum creatinine (SCr)) and inflammatory cytokines (e.g., TNF-α, IL-6).

-

At the end of the study, euthanize the animals and collect kidney tissues for histopathological examination and analysis of renal injury markers (e.g., KIM-1, NGAL).

-

Mandatory Visualizations

HIF-1α Signaling Pathway

The following diagram illustrates the mechanism of action of roxadustat through the HIF-1α signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Oral Hypoxia‐Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat (FG‐4592) for Treatment of Anemia in Chronic Kidney Disease: A Placebo‐Controlled Study of Pharmacokinetic and Pharmacodynamic Profiles in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Efficacy and Safety of Roxadustat for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Roxadustat in Radiotherapy Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols for the use of Roxadustat in radiotherapy research. Roxadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has shown potential in modulating the response of both normal and cancerous tissues to ionizing radiation.

Introduction to Roxadustat and its Mechanism of Action in Radiotherapy

Roxadustat stabilizes the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor that is typically degraded under normoxic conditions. By inhibiting prolyl hydroxylase domain (PHD) enzymes, Roxadustat allows HIF-1α to accumulate and translocate to the nucleus, where it activates the transcription of numerous genes involved in critical cellular processes such as angiogenesis, erythropoiesis, and metabolism.[1]

In the context of radiotherapy, the stabilization of HIF-1α by Roxadustat presents a dual-faceted role. It has demonstrated significant radioprotective effects on normal tissues, particularly the hematopoietic system, by promoting DNA damage repair and reducing apoptosis.[2][3] Conversely, by modulating the tumor microenvironment, specifically by normalizing tumor vasculature and potentially alleviating hypoxia, Roxadustat is also being investigated as a potential radiosensitizer .[1]

Signaling Pathways

The primary mechanism of Roxadustat involves the stabilization of HIF-1α. This leads to the activation of downstream targets that can influence the outcome of radiotherapy.

References

- 1. Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry-assisted quantification of immune cells infiltrating irradiated tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioprotective effects of roxadustat (FG‐4592) in haematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring Roxadustat Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roxadustat is an oral hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) inhibitor that stimulates erythropoiesis and regulates iron metabolism.[1][2] It functions by mimicking the body's natural response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of genes involved in red blood cell production and iron mobilization.[2][3] These application notes provide detailed protocols for assessing the efficacy of Roxadustat by measuring key pharmacodynamic biomarkers.

Mechanism of Action: The HIF-1α Pathway

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5] Roxadustat inhibits PHD enzymes, preventing HIF-1α degradation.[3][4] This allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) on target genes, initiating their transcription.[3][5] Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron absorption and transport.[2][3]

I. Assessment of Erythropoiesis

A primary measure of Roxadustat's efficacy is its ability to increase hemoglobin levels.

Data Presentation: Erythropoiesis Markers

| Parameter | Pre-Treatment (Baseline) | Post-Treatment (Time Point) | Expected Change with Roxadustat |

| Hemoglobin (g/dL) | Record baseline value | Record value at specified time | Significant Increase[6][7] |

| Hematocrit (%) | Record baseline value | Record value at specified time | Increase |

| Reticulocyte Count (%) | Record baseline value | Record value at specified time | Increase |

| Red Blood Cell Count (x1012/L) | Record baseline value | Record value at specified time | Increase |

Experimental Protocol: Hemoglobin Measurement

This protocol outlines the cyanmethemoglobin method, a common and accurate spectrophotometric technique for hemoglobin determination.

Materials:

-

Whole blood collected in EDTA-containing tubes

-

Drabkin's reagent (contains potassium cyanide and potassium ferricyanide)

-

Spectrophotometer

-

Calibrated micropipettes and tips

-

Cuvettes

-

Hemoglobin standards

Procedure:

-

Sample Preparation: Collect venous blood into an EDTA tube and mix gently to prevent clotting.

-

Reagent Preparation: Prepare Drabkin's reagent according to the manufacturer's instructions.

-

Assay: a. Pipette 5.0 mL of Drabkin's reagent into a clean test tube. b. Add 20 µL of the whole blood sample to the reagent. c. Mix well and allow the solution to stand at room temperature for at least 10 minutes to ensure complete conversion of hemoglobin to cyanmethemoglobin.

-

Measurement: a. Set the spectrophotometer to a wavelength of 540 nm. b. Use Drabkin's reagent as a blank to zero the spectrophotometer. c. Measure the absorbance of the sample.

-

Calculation: a. Determine the hemoglobin concentration using a standard curve prepared from hemoglobin standards of known concentrations. b. Alternatively, calculate the concentration using the formula: Hemoglobin (g/dL) = (Absorbance of sample / Absorbance of standard) x Concentration of standard.

II. Evaluation of Iron Metabolism

Roxadustat improves iron availability for erythropoiesis by modulating key iron-regulating proteins.[8][9] This is achieved in part by reducing levels of hepcidin, a key negative regulator of iron absorption and mobilization.[1]

Data Presentation: Iron Metabolism Markers

| Parameter | Pre-Treatment (Baseline) | Post-Treatment (Time Point) | Expected Change with Roxadustat |

| Serum Iron (µg/dL) | Record baseline value | Record value at specified time | Increase or stabilization[9] |

| Total Iron-Binding Capacity (TIBC) (µg/dL) | Record baseline value | Record value at specified time | Increase[9] |

| Transferrin Saturation (TSAT) (%) | Record baseline value | Record value at specified time | Decrease or stabilization[8] |

| Serum Ferritin (ng/mL) | Record baseline value | Record value at specified time | Decrease[8] |

| Serum Hepcidin (ng/mL) | Record baseline value | Record value at specified time | Decrease[1] |

Experimental Workflow: Iron Metabolism Assessment

Experimental Protocols: Iron Metabolism Assays

1. Serum Iron and Total Iron-Binding Capacity (TIBC)

This protocol outlines a colorimetric method for the determination of serum iron and TIBC.

Materials:

-

Serum samples

-

Iron standard solution

-

Iron-releasing agent (e.g., acidic buffer)

-

Iron-reducing agent (e.g., ascorbic acid)

-

Chromogen solution (e.g., Ferrozine)

-

TIBC saturating reagent (contains excess ferric iron)

-

Magnesium carbonate or other iron-adsorbing agent

-

Spectrophotometer

Procedure for Serum Iron:

-

Sample Preparation: Use serum from a fasting blood sample.

-

Iron Release: Add the iron-releasing agent to the serum sample to dissociate iron from transferrin.

-

Iron Reduction: Add the iron-reducing agent to convert Fe³⁺ to Fe²⁺.

-

Color Development: Add the chromogen solution, which forms a colored complex with Fe²⁺.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 560 nm) using a spectrophotometer.

-

Calculation: Determine the serum iron concentration by comparing the sample absorbance to a standard curve generated with known iron concentrations.

Procedure for TIBC:

-

Saturation: Add the TIBC saturating reagent to a separate aliquot of the serum sample to saturate all iron-binding sites on transferrin.

-

Removal of Excess Iron: Add magnesium carbonate to adsorb the unbound excess iron.

-

Centrifugation: Centrifuge the sample to pellet the adsorbent.

-

Iron Measurement: Measure the iron concentration in the supernatant using the same procedure as for serum iron. This value represents the TIBC.

2. Transferrin Saturation (TSAT) Calculation

TSAT is calculated using the serum iron and TIBC values:

Formula: TSAT (%) = (Serum Iron / TIBC) x 100

3. Serum Ferritin and Hepcidin Immunoassays (ELISA)

This protocol provides a general outline for a sandwich ELISA, which is commonly used for quantifying serum ferritin and hepcidin. Specific details may vary based on the commercial kit used.

Materials:

-

Serum samples

-

ELISA plate pre-coated with capture antibody

-

Detection antibody (biotinylated)

-

Streptavidin-HRP conjugate

-

Wash buffer

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Standard solutions (ferritin or hepcidin)

-

Microplate reader

Procedure:

-

Plate Preparation: Prepare the required number of wells on the pre-coated ELISA plate.

-

Standard and Sample Addition: Add standard dilutions and serum samples to the appropriate wells. Incubate as per the kit's instructions.

-

Washing: Wash the wells with wash buffer to remove unbound substances.

-

Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution to each well. A color change will occur.

-

Stopping the Reaction: Add the stop solution to terminate the reaction.

-

Measurement: Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Determine the concentration of ferritin or hepcidin in the samples by plotting a standard curve of absorbance versus known concentrations of the standards.

III. Assessment of HIF-1α Target Gene Expression

Roxadustat's mechanism of action involves the upregulation of HIF-1α target genes.[10] Measuring the mRNA levels of these genes can provide direct evidence of the drug's activity. Vascular Endothelial Growth Factor (VEGF) is a key downstream target of HIF-1α.[5]

Data Presentation: Gene Expression and Protein Levels

| Parameter | Pre-Treatment (Baseline) | Post-Treatment (Time Point) | Expected Change with Roxadustat |

| HIF-1α mRNA | Record baseline value | Record value at specified time | Increase[11] |

| VEGF mRNA | Record baseline value | Record value at specified time | Increase[5][12] |

| Serum VEGF Protein (pg/mL) | Record baseline value | Record value at specified time | Increase |

Experimental Protocols: Gene and Protein Expression Analysis

1. Quantitative PCR (qPCR) for HIF-1α and VEGF mRNA Expression

This protocol describes the steps for measuring gene expression using qPCR.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or other relevant cell types

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (containing SYBR Green or TaqMan probes)

-

Primers for HIF-1α, VEGF, and a reference gene (e.g., GAPDH, β-actin)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (HIF-1α or VEGF) and the reference gene, and the cDNA template. b. Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

2. Serum VEGF Protein Measurement (ELISA)

The protocol for measuring serum VEGF protein is similar to that described for ferritin and hepcidin, using a VEGF-specific ELISA kit.

Materials:

-

Serum samples

-

VEGF ELISA kit (containing pre-coated plate, standards, detection antibody, etc.)

-

Microplate reader

Procedure: Follow the general sandwich ELISA protocol outlined in the "Serum Ferritin and Hepcidin Immunoassays (ELISA)" section, using the reagents and specific instructions provided with the VEGF ELISA kit.

Conclusion

The techniques and protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of Roxadustat. By systematically measuring key biomarkers of erythropoiesis, iron metabolism, and HIF-1α pathway activation, researchers can gain a thorough understanding of the pharmacodynamic effects of this novel therapeutic agent. Consistent and standardized application of these methods is crucial for generating reliable and comparable data in both preclinical and clinical research settings.

References

- 1. Treatment of Renal Anemia with Roxadustat: Advantages and Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of roxadustat in chronic kidney disease patients complicated with anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Roxadustat? [synapse.patsnap.com]

- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roxadustat promotes hypoxia‐inducible factor‐1α/vascular endothelial growth factor signalling to enhance random skin flap survival in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of roxadustat on anemia, iron metabolism, and lipid metabolism in patients with non-dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Frontiers | Effects of Roxadustat on the Anemia and Iron Metabolism of Patients Undergoing Peritoneal Dialysis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of hypoxia-inducible factor-1α by NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Roxadustat

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Roxadustat in various matrices. The protocols are intended to be a comprehensive guide for researchers and scientists involved in drug development, pharmacokinetic studies, and quality control processes.

Introduction

Roxadustat is an oral inhibitor of hypoxia-inducible factor (HIF) prolyl-hydroxylase, which stimulates erythropoiesis and regulates iron metabolism.[1] Accurate and robust analytical methods are crucial for determining the concentration of Roxadustat in biological fluids and pharmaceutical formulations. This document outlines validated High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Roxadustat.

Mechanism of Action: HIF Pathway

Roxadustat functions by inhibiting prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen levels, PHD hydroxylates the alpha subunit of HIF (HIF-α), leading to its ubiquitination and subsequent degradation. By inhibiting PHD, Roxadustat stabilizes HIF-α, allowing it to translocate to the nucleus and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) on DNA, upregulating the transcription of target genes, including erythropoietin (EPO), which is essential for red blood cell production.[1][2][3]

Figure 1. Roxadustat's mechanism of action on the HIF pathway.

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of Roxadustat:

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the analysis of pharmaceutical formulations.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of Roxadustat in biological matrices such as plasma and urine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the validated analytical methods.

Table 1: HPLC-UV Method Parameters

| Parameter | Method 1 | Method 2 |

| Column | C18 (5 µm, 250 cm x 4.6 mm)[4] | Agilent Eclipse XDB-C8 (150 x 4.6 mm)[5] |

| Mobile Phase | Ethanol:Water (80:20 v/v)[4] | Methanol:0.05 M Phosphate Buffer (pH 5) (70:30 v/v)[5] |

| Flow Rate | 0.8 mL/min[4] | 1.0 mL/min[5] |

| Detection Wavelength | 262 nm[4] | 262 nm[5] |

| Linearity Range | Not Specified | 2.5 - 25 µg/mL[6] |

| LOD | 0.48 µg/mL[4] | Not Specified |

| LOQ | 1.47 µg/mL[4] | Not Specified |

| Retention Time | ~6.0 min[4] | ~4.6 min[5] |

Table 2: LC-MS/MS Method Parameters

| Parameter | Method 3 | Method 4 |

| Matrix | Human Plasma and Urine[7] | Human Plasma[8] |

| Sample Preparation | Liquid-Liquid Extraction (LLE)[7] | Centrifugation[8] |

| Column | Waters XTerra Phenyl[7] | Phenomenex Kinetex C18 (2.6 µm, 100 x 3.0 mm)[8] |

| Mobile Phase | Acetonitrile:Water:Formic Acid (60:40:0.1 v/v/v)[7] | Methanol (0.1% Formic Acid) and Water (0.1% Formic Acid, 10 mM Ammonium Acetate)[8] |

| Flow Rate | 1.0 mL/min[7] | 0.5 mL/min[8] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] | Positive Electrospray Ionization (ESI+)[8] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[7] | Multiple Reaction Monitoring (MRM)[8] |

| Linearity Range | 1 - 5000 ng/mL[7] | 1 - 1000 ng/mL[8] |

| LOQ | 1 ng/mL[8] | 1 ng/mL[8] |

| Internal Standard | Not Specified | Physcion[8] |

Experimental Protocols

Protocol 1: Quantification of Roxadustat in Pharmaceutical Tablets by HPLC-UV

This protocol is based on the method described by an article in Acta Chromatographica.[4]

1. Materials and Reagents:

-

Roxadustat reference standard

-

Roxadustat tablets

-

Ethanol (HPLC grade)

-

Deionized water

-

Phosphoric acid (for pH adjustment if necessary)

2. Instrumentation:

-

Shimadzu HPLC system with a UV detector, or equivalent[4]

-

C18 column (5 µm, 250 cm x 4.6 mm)[4]

-

Sonicator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3. Chromatographic Conditions:

-

Mobile Phase: Ethanol:Water (80:20 v/v)[4]

-

Flow Rate: 0.8 mL/min[4]

-

Column Temperature: 28 °C[4]

-

Detection Wavelength: 262 nm[4]

-

Injection Volume: 20 µL[9]

4. Standard Solution Preparation:

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Roxadustat reference standard and dissolve in 10 mL of the mobile phase.

-

Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

5. Sample Preparation:

-

Weigh and finely powder a representative number of Roxadustat tablets (e.g., 20 tablets).

-

Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

-

Add a portion of the mobile phase, sonicate for 10-15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

6. Analysis:

-

Inject the standard solutions to construct a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of Roxadustat in the sample by comparing the peak area to the calibration curve.

Figure 2. Workflow for HPLC-UV quantification of Roxadustat in tablets.

Protocol 2: Quantification of Roxadustat in Human Plasma by LC-MS/MS

This protocol is a composite based on published methodologies.[7][8]

1. Materials and Reagents:

-

Roxadustat reference standard

-

Internal Standard (IS), e.g., Physcion[8]

-

Human plasma (blank)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Deionized water

2. Instrumentation:

-

LC-MS/MS system (e.g., equipped with a triple quadrupole mass spectrometer)

-

C18 or Phenyl analytical column

-

Microcentrifuge

-

Vortex mixer

3. Chromatographic and Mass Spectrometric Conditions:

-

Chromatographic and mass spectrometric conditions should be optimized based on the specific instrument used. The following are suggested starting points:

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 3.0 mm)[8]

-

Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate[8]

-

Mobile Phase B: Methanol with 0.1% Formic Acid[8]

-

Flow Rate: 0.5 mL/min[8]

-

Gradient: Optimize for best separation and peak shape.

-

Ionization: ESI+[8]

-

MRM Transitions: To be determined by infusing a standard solution of Roxadustat and the IS to identify the precursor ions and optimize collision energies for the most abundant and stable product ions.

4. Standard and Quality Control (QC) Sample Preparation:

-

Prepare stock solutions of Roxadustat and the IS in a suitable solvent (e.g., methanol).

-

Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

5. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or QC, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean vial for injection.

Figure 3. Workflow for LC-MS/MS quantification of Roxadustat in plasma.

Conclusion

The analytical methods presented provide robust and reliable approaches for the quantification of Roxadustat. The HPLC-UV method is well-suited for routine analysis in a quality control setting for pharmaceutical products. The LC-MS/MS method offers high sensitivity and selectivity, making it the preferred choice for bioanalytical applications, including pharmacokinetic and clinical studies. Researchers should ensure that any method is fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before its implementation for routine analysis.

References

- 1. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Liquid chromatography-tandem mass spectrometry methods for quantification of roxadustat (FG-4592) in human plasma and urine and the applications in two clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlation between blood concentration of roxadustat and clinical efficacy in patients with anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Roxadustat Concentration for Neuroprotection

Welcome to the technical support center for utilizing Roxadustat (also known as FG-4592) in neuroprotection research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to investigate the neuroprotective effects of Roxadustat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Roxadustat's neuroprotective effects?

Roxadustat is a potent and reversible inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) enzymes.[1][2] Under normal oxygen conditions (normoxia), HIF-1α, the oxygen-sensitive subunit of the transcription factor HIF-1, is continuously hydroxylated by HIF-PHs, leading to its ubiquitination and proteasomal degradation. By inhibiting HIF-PHs, Roxadustat prevents this degradation, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[3][4] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of various target genes, upregulating their expression.[3][4] Many of these target genes are involved in cellular processes that confer neuroprotection, such as angiogenesis, erythropoiesis, and antioxidant defense.[1][5][6]

Q2: What is a good starting concentration for in vitro neuroprotection experiments?

The optimal concentration of Roxadustat can vary depending on the cell type and the nature of the neurotoxic insult. Based on published studies, a good starting point for neuronal cell lines is in the range of 10-50 µM .

For example, in α-synuclein-expressing N2a cells, significant neuroprotection against oxidative stress and cell death was observed with Roxadustat at concentrations of 10 µM and 30 µM.[7] In PC12 cells, a concentration of 50 µM has been used to demonstrate HIF-1α stabilization and protection against apoptosis.

It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental model.

Q3: How should I prepare and store Roxadustat for my experiments?

Roxadustat is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[7] It has low solubility in water.[8] For in vitro experiments, it is common to prepare a concentrated stock solution in DMSO. For example, a 200 mM stock solution in DMSO has been reported.[4] This stock solution can then be diluted to the desired final concentration in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

For storage, the solid form of Roxadustat is stable at -20°C for at least four years.[7] Once dissolved in DMSO, it is recommended to aliquot the stock solution and store it at -20°C to minimize freeze-thaw cycles.

Q4: What are the key downstream signaling pathways involved in Roxadustat-mediated neuroprotection?

The primary pathway is the HIF-1α signaling cascade . Upon stabilization, HIF-1α upregulates a variety of neuroprotective genes. Beyond this central pathway, Roxadustat's effects are also linked to:

-

NRF2 Signaling Pathway: Roxadustat has been shown to protect against ischemic stroke-induced oxidative stress via the HIF-1α/NRF2 axis.[9][10] NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes.[11][12]

-

TGF-β Signaling Pathway: The transforming growth factor-beta (TGF-β) signaling pathway has a complex and context-dependent role in the nervous system. Some studies suggest that HIF-1 can activate the TGF-β/SMAD3 pathway.[1] In the context of neuroinflammation, which is a component of many neurodegenerative diseases, the interplay between Roxadustat, HIF-1α, and TGF-β signaling warrants further investigation.

Troubleshooting Guides

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No observable neuroprotective effect | - Suboptimal Roxadustat concentration: The concentration may be too low to elicit a significant response in your specific cell type or against the particular neurotoxic insult. - Incorrect timing of treatment: The pre-treatment, co-treatment, or post-treatment duration may not be optimal for your experimental paradigm. - Cell type insensitivity: Some neuronal cell types may be less responsive to HIF-1α stabilization. | - Perform a dose-response experiment to determine the optimal concentration (e.g., 1 µM to 100 µM). - Vary the timing and duration of Roxadustat treatment relative to the neurotoxic insult. - Confirm HIF-1α stabilization via Western blot to ensure the drug is active in your cell line. If not, consider a different cell model. |

| Unexpected cytotoxicity | - High Roxadustat concentration: Concentrations above a certain threshold can become toxic to cells.[7] - High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. - Off-target effects: At very high concentrations, the possibility of off-target effects increases.[4] | - Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cells. - Ensure the final DMSO concentration in your culture medium is below 0.1%. - Use the lowest effective concentration of Roxadustat as determined by your dose-response experiments. |